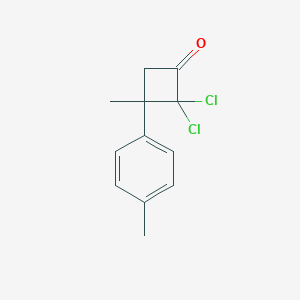
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is an organic compound with the molecular formula C₁₂H₁₂Cl₂O It is a derivative of cyclobutanone, featuring two chlorine atoms and a methyl group attached to the cyclobutane ring, along with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- typically involves the [2+2] cycloaddition reaction. This method is widely used for constructing cyclobutane rings. The reaction conditions often include the use of ultraviolet light or specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by cyclization and functional group modifications to introduce the desired substituents on the cyclobutane ring .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound without the additional substituents.
2,2-Dichlorocyclobutanone: A simpler derivative with only chlorine substituents.
3-Methylcyclobutanone: A derivative with a methyl group but lacking the chlorine atoms and phenyl group.
Uniqueness
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is unique due to the combination of substituents on the cyclobutane ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
193003-73-5 |
|---|---|
Fórmula molecular |
C12H12Cl2O |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
2,2-dichloro-3-methyl-3-(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H12Cl2O/c1-8-3-5-9(6-4-8)11(2)7-10(15)12(11,13)14/h3-6H,7H2,1-2H3 |
Clave InChI |
VNACRHAOPSVFFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CC(=O)C2(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




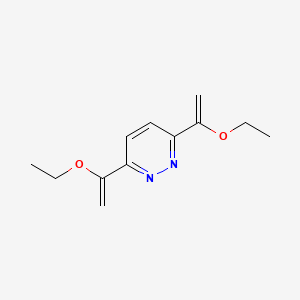
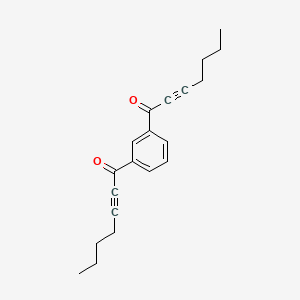
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
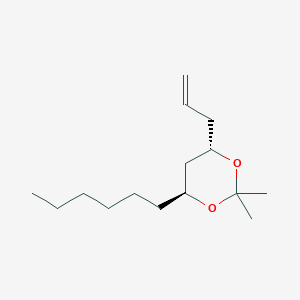
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
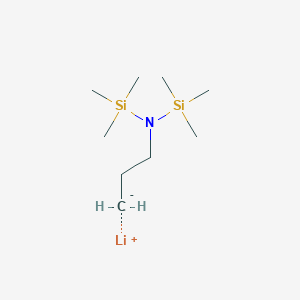
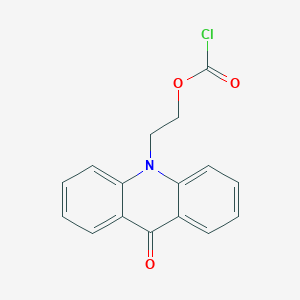
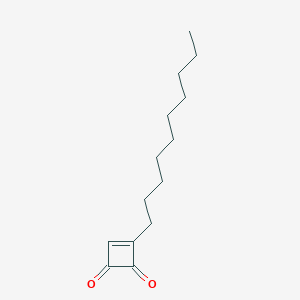
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
